![molecular formula C25H17ClFN3O4 B2853347 N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-39-1](/img/no-structure.png)
N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H17ClFN3O4 and its molecular weight is 477.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Benzofuro[3,2-d]pyrimidine derivatives have been studied for their potential as anticancer agents. They are considered bioisosters of quinazoline derivatives, which include known anticancer medicines like gefitinib, erlotinib, and tandutinib . These compounds can inhibit the proliferation of cancer cells by interfering with signaling pathways critical for cell growth and survival.
Anti-Inflammatory Properties
Some benzofuro[3,2-d]pyrimidine derivatives exhibit anti-inflammatory activities . They can modulate the body’s inflammatory response, which is beneficial in treating diseases where inflammation is a key pathological factor, such as arthritis and asthma.
Antimicrobial Effects
The antimicrobial properties of benzofuro[3,2-d]pyrimidine derivatives make them candidates for developing new antibiotics . They can act against a range of bacteria and fungi, addressing the growing concern of antimicrobial resistance.
Analgesic Applications
These derivatives also show promise as analgesics, providing pain relief without the addictive properties of opioids . This could lead to safer pain management options for patients with chronic pain conditions.
Antiviral Uses
Research indicates that benzofuro[3,2-d]pyrimidine derivatives could be effective in treating viral infections . By inhibiting viral replication, these compounds could be used to combat viruses, including those that cause common respiratory infections.
Organic Light-Emitting Diodes (OLEDs)
Benzofuro[3,2-d]pyrimidine derivatives have been used in the design of thermally activated delayed fluorescence (TADF) materials for OLEDs . These materials are crucial for creating more efficient and longer-lasting displays in electronic devices.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-chlorobenzylamine with 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid followed by the reduction of the resulting imine to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in methanol and add 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction by adding acetic acid and stirring for 1 hour.", "Step 4: Adjust the pH of the reaction mixture to 9-10 using sodium hydroxide.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] } | |
Número CAS |
877657-39-1 |
Fórmula molecular |
C25H17ClFN3O4 |
Peso molecular |
477.88 |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H17ClFN3O4/c26-19-7-3-1-5-15(19)13-28-21(31)14-29-22-18-6-2-4-8-20(18)34-23(22)24(32)30(25(29)33)17-11-9-16(27)10-12-17/h1-12H,13-14H2,(H,28,31) |
Clave InChI |
DWCKGKZUNUEXEV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



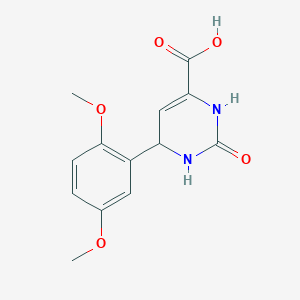




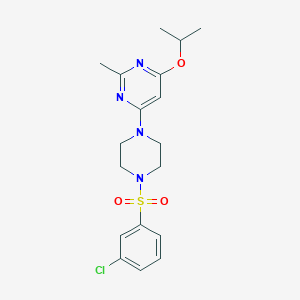
![1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2853276.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853280.png)
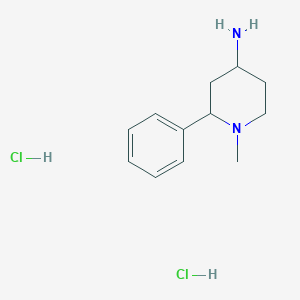
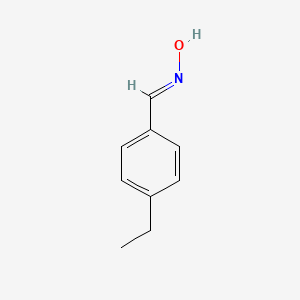
![1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2853284.png)
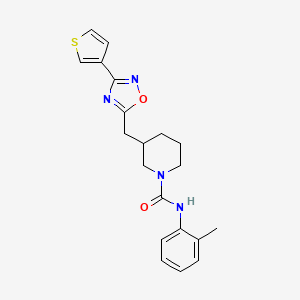
![N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2853287.png)